molecular formula C6H18O3PSi2- B1370114 2,2,6,6-Tetramethyl-3,5-dioxa-4-phospha-2,6-disilaheptan-4-olate CAS No. 3663-52-3

2,2,6,6-Tetramethyl-3,5-dioxa-4-phospha-2,6-disilaheptan-4-olate

Cat. No. B1370114
CAS RN: 3663-52-3
M. Wt: 225.35 g/mol
InChI Key: LRMDYQQIIKCKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534488B1

Procedure details

Triethylamine (40.4 g, 40.4 mmol) was added dropwise to a mechanically stirred solution of phosphorous acid (16.5 g, 201 mmol) and chlorotrimethylsilane (44 g, 405 mmol) in diethyl ether (1200 cm3). Immediately, a white precipitate of triethlyamine hydrochloride formed. After the addition was complete (2 h) the mixture was stirred for a further 2 hours. The insoluble salt was removed by filtration and the filtrate concentrated to about 200 cm3. The small quantity of additional precipitate formed during this process was subsequently filtered off and the filtrate evaporated to give a cloudy liquid. The product was purified by distillation under reduced pressure, the fraction boiling in the range 45-50° C. at 0.1 mbar being collected. The bis(trimethylsilyl) phosphite was isolated as a colourless oil (35 g, 77%). 31P NMR: δ−12.8. Chlorotrimethylsilane (20 g, 185 mmol) was added dropwise to a stirred solution of bis(trimethylsilyl)phosphite (30 g, 132 mmol) and N,N-diethyltrimethylsilylamine (20 g, 137 mmol) and the mixture stirred at room temperature for 1 h. The solid formed was removed by filtration and the filtrate distilled in vacuo. A colourless fraction boiling at 77-80° C. at 0.1 mbar was collected (30 g, 75%). 31P NMR: δ+116.3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].[CH3:6][Si:7]([O:10][P:11]([O-:17])[O:12][Si:13]([CH3:16])([CH3:15])[CH3:14])([CH3:9])[CH3:8].C(N([Si](C)(C)C)CC)C>>[P:11]([O:12][Si:13]([CH3:16])([CH3:15])[CH3:14])([O:10][Si:7]([CH3:6])([CH3:9])[CH3:8])[O:17][Si:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
30 g
Type
reactant
Smiles
C[Si](C)(C)OP(O[Si](C)(C)C)[O-]
Name
Quantity
20 g
Type
reactant
Smiles
C(C)N(CC)[Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled in vacuo
CUSTOM
Type
CUSTOM
Details
A colourless fraction boiling at 77-80° C. at 0.1 mbar was collected (30 g, 75%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
P(O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.